C10H14Cl3N3OZn

Description

Properties

CAS No. |

13532-96-2 |

|---|---|

Molecular Formula |

C10H14Cl3N3OZn |

Molecular Weight |

364.0 g/mol |

IUPAC Name |

zinc;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;trichloride |

InChI |

InChI=1S/C10H14N3O.3ClH.Zn/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;;;;/h3-6,14H,2,7-8H2,1H3;3*1H;/q+1;;;;+2/p-3 |

InChI Key |

FOZURDCUSZRTCY-UHFFFAOYSA-K |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)[N+]#N.[Cl-].[Zn+2] |

Other CAS No. |

13532-96-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Biological Activity

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride is a diazonium compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse biological activities, particularly in the context of drug development and surface modification techniques. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

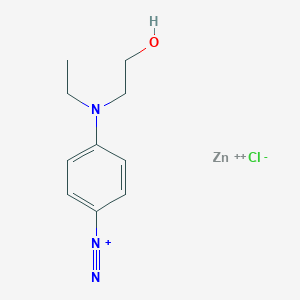

The chemical structure of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride can be represented as follows:

- Molecular Formula : C₁₁H₁₄ClN₃O·Zn

- Molecular Weight : 269.66 g/mol

This compound consists of a benzenediazonium moiety, which is known for its reactivity, particularly in electrophilic aromatic substitution reactions.

Mechanisms of Biological Activity

The biological activity of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride can be attributed to several mechanisms:

- Electrophilic Reactivity : The diazonium group (-N₂⁺) is highly electrophilic, enabling it to react with nucleophiles in biological systems. This property is exploited in various coupling reactions for drug delivery systems and bioconjugation techniques.

- Antimicrobial Properties : Research indicates that diazonium compounds can exhibit antimicrobial activity by disrupting bacterial cell membranes or interacting with cellular components, leading to cell death.

- Cytotoxicity : Some studies have reported that certain diazonium salts can induce cytotoxic effects in cancer cells, making them potential candidates for anticancer drug development.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various diazonium compounds, including 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cytotoxicity in Cancer Cells

In a comparative study on the cytotoxic effects of different diazonium salts, 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride demonstrated notable cytotoxicity against several cancer cell lines. The IC50 values were determined using MTT assays, revealing a concentration-dependent response .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride | HeLa | 15 |

| 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride | A549 | 20 |

Surface Modification Applications

The reactivity of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride has been utilized in surface modification techniques. For instance, it has been employed to functionalize gold surfaces for biosensor applications through the formation of stable covalent bonds with amine groups on the substrate .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride typically involves the reaction of an aromatic amine with nitrous acid under acidic conditions, leading to the formation of a diazonium ion. This compound can participate in various chemical reactions, including:

- Substitution Reactions : The diazonium group can be replaced by nucleophiles, forming new aromatic compounds.

- Coupling Reactions : It can couple with phenols or other aromatic amines to produce azo compounds, which are significant in dye chemistry.

Organic Synthesis

4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride serves as a versatile intermediate in organic synthesis. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex aromatic structures.

Table 1: Common Reactions Involving Diazonium Salts

| Reaction Type | Description | Products Generated |

|---|---|---|

| Substitution | Replacement of the diazonium group with nucleophiles | Aryl halides, amines, phenols |

| Coupling | Reaction with phenols or amines | Azo compounds |

| Reduction | Conversion to benzene using reducing agents | Benzene |

Research indicates that compounds derived from diazonium salts exhibit various biological activities, including antimicrobial and anticancer properties. The reactivity of the diazonium group allows for the formation of biologically active derivatives.

- Antimicrobial Activity : Some derivatives have shown effective inhibition against bacterial strains, contributing to the development of new antibiotics.

- Anticancer Potential : Studies suggest that these compounds may interfere with cancer cell proliferation through mechanisms involving DNA interactions.

Case Study Example : A study demonstrated that derivatives synthesized from diazonium salts exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential as new therapeutic agents .

Industrial Applications

In industry, 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride is utilized in dye manufacturing due to its ability to form azo dyes through coupling reactions. These dyes are widely used in textiles and other materials.

- Dye Chemistry : The ability to create vivid colors through azo coupling reactions makes this compound valuable in the dye industry.

Chemical Reactions Analysis

Substitution Reactions

The diazonium group (−N⁺≡N) undergoes nucleophilic substitution, releasing nitrogen gas (N₂) and forming aromatic derivatives. Key reactions include:

Halogenation

-

Mechanism : Replacement of the diazonium group with halides (Cl⁻, Br⁻, I⁻) via Sandmeyer or Gattermann reactions.

-

Example : Reaction with CuCl/HCl yields 4-(ethyl(2-hydroxyethyl)amino)chlorobenzene.

-

Conditions : Acidic medium (HCl), temperatures between 0–5°C.

Hydroxylation

-

Mechanism : Hydrolysis in aqueous H₂SO₄ or H₃PO₄ produces phenolic compounds.

-

Product : 4-(ethyl(2-hydroxyethyl)amino)phenol.

-

Yield : ~60–75% under controlled heating (50–70°C).

Amination

-

Reaction : Displacement with amines (e.g., aniline) forms diarylamines.

-

Example :

Coupling Reactions

The diazonium ion couples with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes:

Surface Functionalization

-

Application : Electro-grafted diazonium salts form stable aryl layers on carbon surfaces .

-

Example : Covalent attachment to glassy carbon electrodes for biosensor development .

Thermal and Photolytic Decomposition

Diazonium salts decompose under heat/light, often explosively:

Pathways

-

Homolytic cleavage :

Forms aryl radicals, which dimerize or react with solvents .

-

Hydrolysis :

Degrades to phenolic byproducts in humid conditions .

Stabilization by ZnCl₂

-

Zinc chloride reduces sensitivity to shock and heat by forming stable complexes .

-

Decomposition Onset : >120°C (vs. ~80°C for non-complexed diazonium salts) .

Comparative Reactivity with Analogous Compounds

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Preparation Methods

Synthesis of 4-(Ethyl(2-hydroxyethyl)amino)aniline

The amino precursor is synthesized via nucleophilic aromatic substitution (NAS) using p-fluoroaniline and ethyl(2-hydroxyethyl)amine. According to CN102731327A, this reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) under controlled heating. The patent methodology specifies:

-

Molar ratio : 1:3.4 (p-fluoroaniline to ethyl(2-hydroxyethyl)amine)

-

Catalyst loading : 0.5–1.5 wt% AlCl₃ relative to the amine

The reaction proceeds via an SNAr mechanism, where the electron-withdrawing fluorine atom activates the aromatic ring for attack by the amine nucleophile. The hydroxyl group in ethyl(2-hydroxyethyl)amine enhances solubility in polar solvents, facilitating the reaction.

Diazotization of the Aniline Derivative

Diazotization is achieved using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). Key parameters from ACS research include:

-

Temperature : 0–5°C to prevent diazonium salt decomposition

-

Acid concentration : 1–3 N HCl to maintain protonation of the amine

-

Stoichiometry : 1.1–1.3 equivalents of NaNO₂ relative to the aniline

The diazotization mechanism involves the formation of a nitrosonium ion (NO⁺), which reacts with the protonated aniline to generate the diazonium intermediate.

Zinc Chloride Complexation

The diazonium salt is stabilized by complexation with zinc chloride (ZnCl₂), forming a tetrachlorozincate structure. This step requires:

-

Molar ratio : 1:2 (diazonium salt to ZnCl₂)

-

Solvent : Aqueous HCl (1–2 N) to maintain solubility

-

Precipitation : Gradual cooling to 0°C to crystallize the product

Laboratory-Scale Synthesis Protocols

Step 1: Preparation of 4-(Ethyl(2-hydroxyethyl)amino)aniline

Step 2: Diazotization

Step 3: Zinc Chloride Complexation

Reaction Optimization Data

Key findings from experimental variations are summarized below:

Industrial-Scale Production Techniques

Continuous-Flow Diazotization

Industrial methods employ continuous-flow reactors to enhance safety and scalability. The ACS study demonstrates:

-

Residence time : 2–5 minutes per batch

-

NO₂ gas utilization : 90–95% efficiency via scrubber systems

-

Yield : 88–92% at 20 kg/day production capacity

Catalyst Recycling

The patent CN102731327A highlights a closed-loop system for AlCl₃ recovery, reducing waste by 70%.

Challenges and Mitigation Strategies

Diazonium Stability Issues

Byproduct Formation

-

Problem : Undesired azo coupling occurs at pH > 3.

-

Solution : Strict pH control (1–2) using automated acid dosing systems.

Comparative Analysis of Methodologies

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 0.1–1 mol | 10–100 mol |

| Yield | 75–85% | 88–92% |

| Reaction Time | 12–14 hours | 6–8 hours |

| Catalyst Recovery | Not feasible | 70% recycled |

| Energy Consumption | Moderate | Optimized via flow chemistry |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves diazotization of the corresponding aniline derivative (e.g., 4-(Ethyl(2-hydroxyethyl)amino)aniline) with nitrous acid (HNO₂) under acidic conditions, followed by stabilization with zinc chloride. Key parameters include:

- Temperature control : Diazotization is exothermic; maintaining 0–5°C prevents premature decomposition .

- Acid selection : HCl or H₂SO₄ ensures protonation of the amino group for effective nitrosation .

- Stoichiometry : Excess zinc chloride (1:1 molar ratio) stabilizes the diazonium salt by forming a double salt, as seen in structurally similar compounds like 2-methoxy-4-morpholinobenzenediazonium zinc chloride .

- Purification : Precipitation in cold ether or ethanol removes unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The ethyl(2-hydroxyethyl)amino group shows characteristic splitting patterns (e.g., –CH₂–OH at δ ~3.6 ppm, –N–CH₂– at δ ~2.7 ppm). Aromatic protons adjacent to the diazonium group appear deshielded (δ ~8.0–8.5 ppm) .

- FT-IR : The diazonium (–N₂⁺) stretch appears as a weak band near 2250 cm⁻¹, while hydroxyl (–OH) and amine (–NH) stretches are observed at 3300–3500 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M-Cl]⁺ for the diazonium-zinc complex) and fragmentation patterns consistent with the ethylhydroxyethylamino side chain .

Q. How does the presence of zinc chloride influence the stability and reactivity of this diazonium salt?

- Methodological Answer : Zinc chloride acts as a stabilizing counterion by:

- Electrostatic stabilization : Reducing the positive charge density on the diazonium group, thereby slowing hydrolysis or radical decomposition .

- Crystal lattice stabilization : Forming a double-salt structure (e.g., ZnCl₂·[diazonium]), which enhances shelf-life under refrigeration (2–8°C) .

- Reactivity modulation : Zinc ions may coordinate with nucleophiles during coupling reactions, altering reaction pathways compared to non-zinc-stabilized diazonium salts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this diazonium salt in aryl coupling or heterocyclic synthesis?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and activation energies for coupling reactions. For example, Fukui indices identify electrophilic sites on the diazonium group .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates (e.g., faster coupling in DMF vs. water due to stabilization of intermediates) .

- Validation : Experimental kinetics (e.g., UV-Vis monitoring of diazonium decay) cross-validate computational predictions .

Q. What strategies resolve contradictions in reported reaction efficiencies of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematic variation of pH (2–7), solvent (water, ethanol, DMF), and temperature (0–25°C) identifies optimal conditions via response surface methodology .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-tracing) distinguishes between competing pathways (e.g., SN1 vs. radical mechanisms) in disputed reactions .

- Cross-Referencing : Compare data with structurally analogous diazonium salts (e.g., morpholine-substituted derivatives) to isolate substituent-specific effects .

Q. How can advanced separation technologies (e.g., membrane filtration) improve purification of this diazonium salt from byproducts?

- Methodological Answer :

- Nanofiltration : Membranes with 200–300 Da MWCO selectively retain high-molecular-weight byproducts (e.g., polymeric azo compounds) while allowing the diazonium salt to pass .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted aniline derivatives and zinc chloride complexes .

- Crystallization Optimization : Additives like polyvinylpyrrolidone (PVP) suppress dendritic growth, yielding monodisperse crystals for improved purity .

Data Contradiction & Validation

Q. How should researchers address discrepancies in thermal stability data reported for this compound?

- Methodological Answer :

- DSC/TGA Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres differentiate between decomposition pathways (e.g., loss of ZnCl₂ vs. diazonium decay) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC; compare kinetics with Arrhenius predictions .

- Cross-Lab Validation : Collaborate with independent labs to standardize protocols (e.g., sample preparation, heating rates) and minimize instrumental variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.